molecular formula C12H14N2O3 B121784 alpha-Methyl-5-hydroxytryptophan CAS No. 150852-19-0

alpha-Methyl-5-hydroxytryptophan

Cat. No.: B121784
CAS No.: 150852-19-0
M. Wt: 234.25 g/mol
InChI Key: QNQKTYDMWUGLPA-LBPRGKRZSA-N
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Description

Alpha-Methyl-5-hydroxytryptophan is a derivative of tryptophan, an essential amino acid This compound is structurally similar to serotonin, a neurotransmitter involved in regulating mood, cognition, and various physiological processes

Scientific Research Applications

Alpha-Methyl-5-hydroxytryptophan has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various serotonin analogs and derivatives.

    Biology: The compound is studied for its role in the biosynthesis of serotonin and its effects on cellular processes.

    Medicine: Research focuses on its potential therapeutic applications in treating mood disorders, sleep disorders, and other conditions related to serotonin deficiency.

    Industry: The compound is used in the production of dietary supplements and pharmaceuticals.

Mechanism of Action

Alpha-Methyl-5-hydroxytryptophan acts as a 5-HT2A/2C receptor agonist . It has potent antinociceptive effects . The Ki values are 4.6 and 8.3 nM, respectively in human receptors .

Safety and Hazards

Alpha-Methyl-5-hydroxytryptophan is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The augmentation of 5-HT3 antagonists with SSRIs can be beneficial in treating moderate to severe OCD . Further multi-center trials under adequate conditions in longer periods are needed to help come up with a comprehensive action plan .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Methyl-5-hydroxytryptophan can be synthesized through several methods. One common approach involves the hydroxylation of alpha-methyltryptophan using tryptophan hydroxylase. This enzyme catalyzes the addition of a hydroxyl group to the 5-position of the indole ring. The reaction typically requires the presence of cofactors such as tetrahydrobiopterin and oxygen.

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation. Genetically engineered strains of Escherichia coli can be used to produce the compound from glucose. This method involves the introduction of genes encoding tryptophan hydroxylase and other necessary enzymes into the bacterial genome. The fermentation process is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Alpha-Methyl-5-hydroxytryptophan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can occur at the indole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon and specific solvents like dimethyl sulfoxide.

Major Products

The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxytryptophan: A direct precursor to serotonin, commonly used in dietary supplements.

    Alpha-Methyltryptophan: A structural analog with similar properties but lacking the hydroxyl group at the 5-position.

    Serotonin: The neurotransmitter synthesized from alpha-Methyl-5-hydroxytryptophan.

Uniqueness

This compound is unique due to its structural similarity to serotonin and its role as a precursor in serotonin biosynthesis. Its methyl group at the alpha position distinguishes it from other tryptophan derivatives, potentially affecting its biological activity and pharmacokinetics.

Properties

IUPAC Name

(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-12(13,11(16)17)5-7-6-14-10-3-2-8(15)4-9(7)10/h2-4,6,14-15H,5,13H2,1H3,(H,16,17)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQKTYDMWUGLPA-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=C1C=C(C=C2)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CNC2=C1C=C(C=C2)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70970468
Record name 5-Hydroxy-alpha-methyltryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

551-53-1
Record name 5-Hydroxy-alpha-methyltryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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